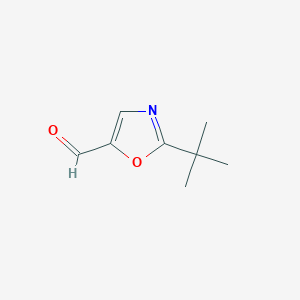

2-Tert-butyl-1,3-oxazole-5-carbaldehyde

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

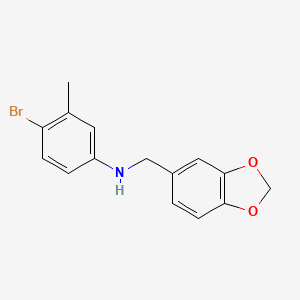

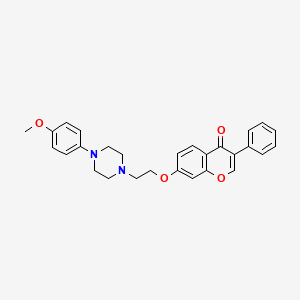

2-Tert-butyl-1,3-oxazole-5-carbaldehyde is a heterocyclic organic compound . It is a five-membered ring containing one oxygen and one nitrogen atom. The IUPAC name for this compound is this compound .

Synthesis Analysis

The synthesis of this compound can be achieved via a Ce (OTf)3-catalyzed cascade reaction of alkynyl carboxylic acids with tert-butyl isocyanide.Molecular Structure Analysis

The molecular weight of this compound is 153.18 . The InChI code for this compound is 1S/C8H11NO2/c1-8(2,3)7-9-4-6(5-10)11-7/h4-5H,1-3H3 .Physical And Chemical Properties Analysis

This compound is a liquid at room temperature . It is stored at a temperature of 4 degrees Celsius .Applications De Recherche Scientifique

Catalytic Synthesis and Heterocyclic Importance

2-Tert-butyl-1,3-oxazole-5-carbaldehyde is a derivative of 1,3-oxazole, a unique five-membered heterocyclic compound containing nitrogen and oxygen. This heterocyclic ring system, due to its versatility, is significant in various scientific fields, including medicinal, pharmaceutical, agrochemical, and material sciences. Its broad utility and versatility have led to an increase in research articles exploring its applications. Chemists worldwide are developing new methodologies for synthesizing novel substituted 1,3-oxazole derivatives as building blocks, emphasizing metal-based catalytic strategies for these derivatives. This systematic interpretation of literature provides insight into the challenges in the methods and assists in the selection of reactants for developing new 1,3-oxazole analogues using various metal catalysts (Shinde et al., 2022).

Microwave-Assisted Synthesis in Modern Chemistry

Benzoxazole, containing a 1,3-oxazole system fused with a benzene ring, profoundly impacts medicinal chemistry due to its significant pharmacological activities. In material science, benzoxazole derivatives have exhibited essential properties. The use of microwave irradiation in synthesis is a technique that increases diversity and accelerates research in modern chemistry. Microwave-assisted synthesis is beneficial for the synthesis of benzoxazole, and it differs from conventional heating by providing more effective interior heating through direct coupling of microwave energy with the molecules. This review presents studies on microwave-assisted techniques in synthesizing the benzoxazole ring, highlighting the effectiveness and utility of this approach (Özil & Menteşe, 2020).

Role in Antiepileptic Drug Research

Derivatives of this compound, specifically aminoalkanolic derivatives of xanthone, have potential antiepileptic activity. Synthesis, physicochemical, and anticonvulsant properties of these derivatives were evaluated, and some were found active in anticonvulsant tests. This research indicates that these derivatives could serve as promising compounds for antiepileptic drug development (Marona, Górka & Szneler, 1998).

Safety and Hazards

The compound has been assigned the GHS07 pictogram, with the signal word "Warning" . Hazard statements associated with this compound include H302, H312, H315, H319, H332, and H335 . Precautionary statements include P261, P264, P270, P271, P280, P301+P312, P302+P352, P304+P340, P305+P351+P338, P312, P330, P332+P313, P337+P313, P362, P363, P403+P233, P405, and P501 .

Propriétés

IUPAC Name |

2-tert-butyl-1,3-oxazole-5-carbaldehyde |

Source

|

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H11NO2/c1-8(2,3)7-9-4-6(5-10)11-7/h4-5H,1-3H3 |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

FWBCZMWPQMIVMH-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)(C)C1=NC=C(O1)C=O |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H11NO2 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

153.18 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![4-(Benzo[c][1,2,5]thiadiazol-4-ylsulfonyl)-7-phenyl-1,4-thiazepane 1,1-dioxide](/img/structure/B2424103.png)

![3-methyl-N-(2-{[(5-oxo-2,3-dihydro-5H-[1,3]thiazolo[2,3-b]quinazolin-3-yl)methyl]sulfanyl}phenyl)benzenecarboxamide](/img/structure/B2424106.png)

![(1S,2R,3S,4R,5R,6S)-5,6-Dihydroxy-3-[(2-methylpropan-2-yl)oxycarbonylamino]bicyclo[2.2.1]heptane-2-carboxylic acid](/img/structure/B2424108.png)

![3-nitro-4-[(1-phenyl-1H-tetrazol-5-yl)sulfanyl]benzaldehyde](/img/structure/B2424118.png)

![6-[5-(5-Bromopyrimidin-2-yl)-1,3,3a,4,6,6a-hexahydropyrrolo[3,4-c]pyrrol-2-yl]-1H-pyrimidine-2,4-dione](/img/structure/B2424122.png)